tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate CAS number
tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate CAS number
An In-depth Technical Guide to tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-chloro-2,5-difluorophenyl)carbamate, a halogenated aromatic carbamate of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not prominently registered, this document extrapolates its synthesis, physicochemical properties, and potential applications based on the well-established chemistry of analogous structures and the versatile role of the tert-butoxycarbonyl (Boc) protecting group. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar building blocks in the synthesis of complex molecular architectures and novel therapeutic agents.
Introduction: The Strategic Importance of Halogenated Carbamate Building Blocks
In the landscape of modern drug discovery, the use of precisely functionalized building blocks is paramount for the efficient construction of target molecules. Aryl carbamates, particularly those protected with a tert-butoxycarbonyl (Boc) group, are foundational intermediates. The Boc group offers robust protection for amine functionalities under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature in multi-step synthesis.[1][2]
The subject of this guide, tert-butyl (3-chloro-2,5-difluorophenyl)carbamate, combines the utility of the Boc-protected amine with the unique electronic and steric properties imparted by its halogenated phenyl ring. The presence of chlorine and fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Specifically, the chloro substituent provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the elaboration of the aromatic core.[3] This strategic combination of a protected amine and a versatile aromatic ring makes this compound a valuable intermediate for creating libraries of compounds for screening and lead optimization.
The carbamate linkage itself is a key structural motif in many approved drugs, often serving as a stable surrogate for a peptide bond, which can enhance metabolic stability and improve cell membrane permeability.[3][4][5]
Physicochemical Properties and Characterization
While experimental data for the specific title compound is not available, its key physicochemical properties can be reliably calculated.
| Property | Value | Source |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₁H₁₂ClF₂NO₂ | Calculated |
| Molecular Weight | 263.67 g/mol | Calculated |
| IUPAC Name | tert-butyl N-(3-chloro-2,5-difluorophenyl)carbamate | Nomenclature |
| Appearance | Expected to be an off-white to white solid at room temperature. | Inferred from similar compounds[6] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural properties |
Characterization of the synthesized compound would typically involve:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure, including the position of the substituents on the aromatic ring.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the carbamate.[6]
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Melting Point Analysis: To determine the purity of the solid compound.
Synthesis Protocol: N-tert-Butoxycarbonylation
The most direct and widely used method for the synthesis of tert-butyl (3-chloro-2,5-difluorophenyl)carbamate is the N-tert-butoxycarbonylation of the corresponding aniline precursor. This reaction is typically high-yielding and straightforward to perform.
Reaction: 3-chloro-2,5-difluoroaniline + Di-tert-butyl dicarbonate (Boc₂O) → tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate
Step-by-Step Experimental Protocol:
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Preparation: In a round-bottom flask, dissolve 3-chloro-2,5-difluoroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can be added to scavenge the acid byproduct, although the reaction often proceeds without it.
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[6]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure tert-butyl (3-chloro-2,5-difluorophenyl)carbamate.
Causality Behind Experimental Choices:
-
Solvent: THF and DCM are chosen for their ability to dissolve both the polar aniline and the nonpolar Boc₂O, creating a homogenous reaction environment.
-
Stoichiometry: A slight excess of Boc₂O is used to ensure complete conversion of the starting aniline.
-
Workup: The aqueous acid wash is crucial for removing the basic catalyst and any unreacted starting material, simplifying the final purification step.
Caption: Synthetic workflow for tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate.
Applications in Drug Development and Medicinal Chemistry
The utility of this molecule stems from its dual functionality: the protected amine and the activated aromatic ring.
Role as a Key Intermediate
This compound is not typically the final active pharmaceutical ingredient (API) but rather a crucial intermediate. The Boc-protected amine allows for chemical transformations on the aromatic ring without interference.
Caption: Role as a versatile synthetic intermediate.
Use in Synthesis of Enzyme Inhibitors
Derivatives of tert-butyl carbamates are instrumental in the synthesis of potent enzyme inhibitors, such as kinase inhibitors, which are critical in oncology and immunology.[1] The 3-chloro-2,5-difluorophenyl moiety can be tailored to fit into specific binding pockets of target enzymes, where the halogens can form key interactions or modulate the electronics of the molecule to enhance potency.[3]
Construction of Compound Libraries
The chlorine atom on the aromatic ring serves as a point of diversification. By employing various cross-coupling reactions, a wide array of substituents (aryl, heteroaryl, alkyl groups) can be introduced at this position. Following the coupling reaction, the Boc group can be removed to reveal the primary amine, which can then be further functionalized. This strategy allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for tert-butyl (3-chloro-2,5-difluorophenyl)carbamate is not available, appropriate safety precautions can be derived from data on structurally related compounds.[7][8]
Personal Protective Equipment (PPE)
| PPE | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (conforming to EN 166).[9][10] | To protect against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[10] |
| Body Protection | Long-sleeved laboratory coat.[9] | To minimize skin exposure. |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95) when handling the solid powder, especially if dust may be generated.[9] | To prevent inhalation. |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][11] Avoid creating dust clouds.[9] Ensure an eyewash station and safety shower are readily accessible.[9] Wash hands thoroughly after handling.[9][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] Keep away from strong oxidizing agents.[7]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8][9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[9]
Disposal
Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Collect waste in a clearly labeled, sealed container.[9][10] Do not empty into drains.[7][10]
Conclusion
tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate stands as a strategically designed building block for advanced organic synthesis and medicinal chemistry. Its combination of a stable amine protecting group and a versatile, functionalized aromatic ring provides a powerful platform for the development of novel small molecules. While it may not be a common, cataloged compound, its synthesis is straightforward, and its potential applications in constructing complex therapeutic agents are significant. This guide provides the foundational knowledge for researchers to synthesize, handle, and effectively utilize this and similar intermediates in their drug discovery programs.
References
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PubChem. Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate. Available from: [Link]
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Moshang Chemical. tert-butyl (3-chloro-2-fluorophenyl)carbamate. Available from: [Link]
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Tuma, R., & Ghavre, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available from: [Link]
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Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available from: [Link]
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Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]
- Google Patents. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
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ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]
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Poprac, P., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available from: [Link]
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Tuma, R., & Ghavre, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]
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